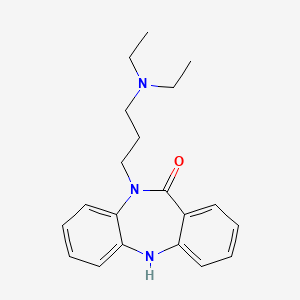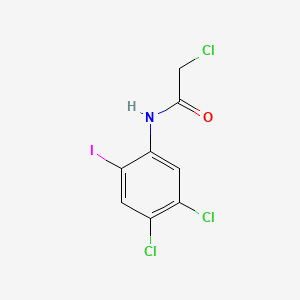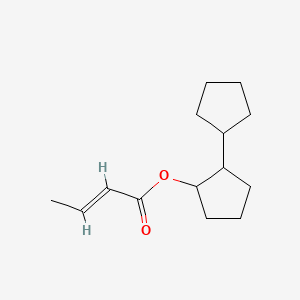![molecular formula C12H11N3O4 B13829483 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the nitro and nitroso groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound’s indole structure also allows it to interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A related compound with similar nitroso functionality.
1H-indole-3-carbaldehyde: Another indole derivative used as a precursor for synthesizing active molecules.
Uniqueness
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol is unique due to its specific combination of nitro and nitroso groups on the indole scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H11N3O4 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol |
InChI |
InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-4-6-7(10(8)13-12)2-1-3-9(6)15(18)19/h4-5,9,13,16H,1-3H2 |
Clé InChI |
DYOZTPHXACVIMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C3=C(C=C2)C(=C(N3)O)N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


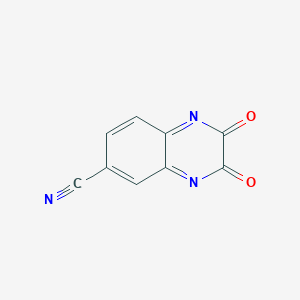

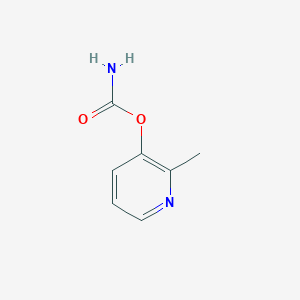
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
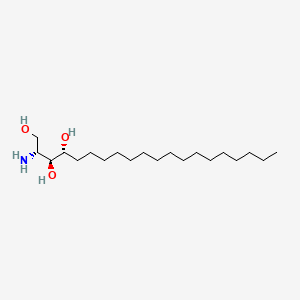
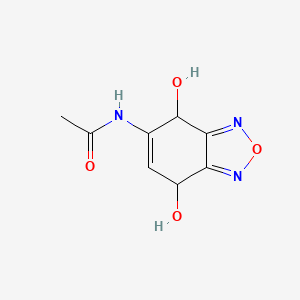
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
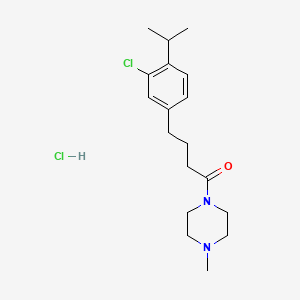
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
